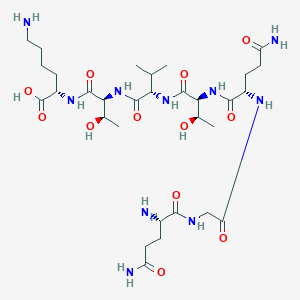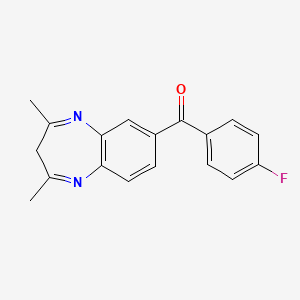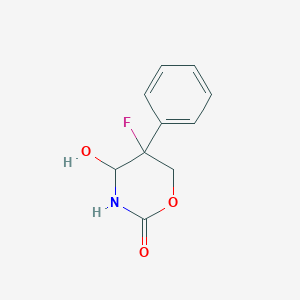![molecular formula C23H36N4O2S B14203703 Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate CAS No. 918905-76-7](/img/structure/B14203703.png)
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications, particularly in medicinal and material chemistry
Méthodes De Préparation
The synthesis of Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate can be approached through several methods. One common route involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures . Another method includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine and ammonia to form a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the aliphatic chain, depending on the reagents used.
Substitution: The phenyl-tetrazole moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents for these reactions include strong oxidizers, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize negative charges by delocalizing electrons, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more effectively and interact with specific enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate can be compared with other tetrazole-containing compounds such as:
Losartan: An angiotensin II receptor blocker used in the treatment of hypertension.
Candesartan: Another angiotensin II receptor blocker with similar applications.
MTT (3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole used in cell viability assays. The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physical and chemical properties compared to other tetrazole derivatives.
Propriétés
Numéro CAS |
918905-76-7 |
|---|---|
Formule moléculaire |
C23H36N4O2S |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
methyl 15-(1-phenyltetrazol-5-yl)sulfanylpentadecanoate |
InChI |
InChI=1S/C23H36N4O2S/c1-29-22(28)19-15-10-8-6-4-2-3-5-7-9-11-16-20-30-23-24-25-26-27(23)21-17-13-12-14-18-21/h12-14,17-18H,2-11,15-16,19-20H2,1H3 |
Clé InChI |
ITRKLKDKLGYXIK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCSC1=NN=NN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



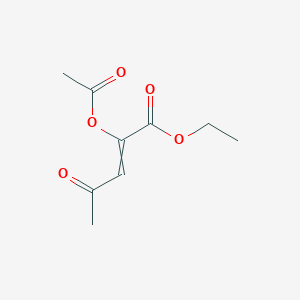

![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
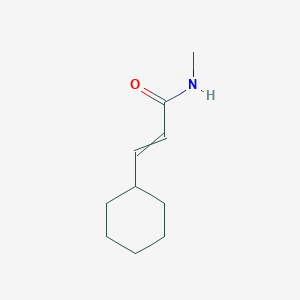
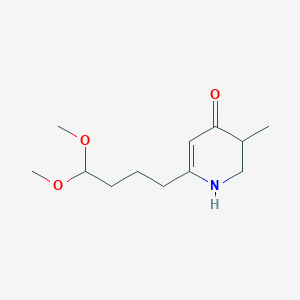
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
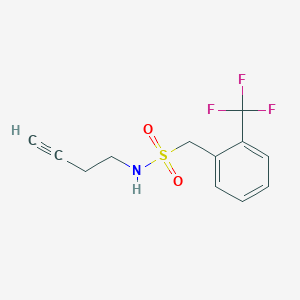
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
